1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 941908-82-3
Cat. No.: VC4264737
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941908-82-3 |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.42 |
| IUPAC Name | 1-[1-(2-methoxyethyl)indol-3-yl]-3-(thiophen-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C17H19N3O2S/c1-22-9-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-10-23-13/h2-7,10,12H,8-9,11H2,1H3,(H2,18,19,21) |
| Standard InChI Key | ASFVARVHIGPSMH-UHFFFAOYSA-N |
| SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3 |
Introduction
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound with a molecular formula of C17H19N3O2S and a molecular weight of 329.4 g/mol . This compound combines indole and thiophene rings, which are common in pharmaceutical and biological research due to their potential bioactive properties.
Synthesis and Preparation
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of an indole derivative with a thiophenylmethyl isocyanate in the presence of a base. This method is common for forming urea linkages in organic compounds.
Potential Applications
Given its structural features, this compound may exhibit biological activities similar to those of other indole and thiophene derivatives, which are often studied for their potential as pharmaceuticals. These compounds can interact with various biological targets, including enzymes and receptors, due to their planar, aromatic structures.
Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume